molecular formula C11H9BrFNS B13272236 N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline

Cat. No.: B13272236
M. Wt: 286.17 g/mol
InChI Key: FNINGOYLOREAFE-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline (CAS: 1251216-05-3) is a bromothiophene-based organic compound with the molecular formula C8H12BrNOS and a molecular weight of 250.16 g/mol . This chemical is supplied as a liquid and should be stored at room temperature . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its molecular structure incorporates both a bromothiophene group and a fluorinated aniline, making it a versatile building block for the development of more complex molecules through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl structures . Derivatives of bromothiophene are frequently investigated for their potential biological activities, including in the development of new pharmaceutical agents . Furthermore, the presence of bromine and fluorine atoms makes it a candidate for materials science research, particularly in the synthesis of organic electronic materials and the study of crystal engineering, as similar structures have been used in the development of organic semiconductors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

Molecular Formula

C11H9BrFNS

Molecular Weight

286.17 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline

InChI

InChI=1S/C11H9BrFNS/c12-8-5-6-15-11(8)7-14-10-4-2-1-3-9(10)13/h1-6,14H,7H2

InChI Key

FNINGOYLOREAFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=C(C=CS2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and can be used in the development of new drugs.

    Materials Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-[(3-Bromothiophen-2-yl)methyl]aniline (3h)
  • Structure : Lacks the 2-fluoro substituent on the aniline ring.
  • Synthesis : Prepared similarly via condensation of 3-bromothiophene-2-carbaldehyde with aniline, yielding 88% .
  • This may enhance nucleophilicity compared to the fluorinated analogue.
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
  • Structure : Contains a methyl group at the 2-position of the aniline and an imine (–C=N–) functional group.
  • Synthesis : Formed via condensation and Suzuki coupling, with yields of 58–72% .
  • Comparison: The imine group introduces conjugation, altering electronic properties.
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline
  • Structure : Features dual fluorine substituents and a methyl group on the aniline ring.
  • Comparison : Increased fluorine content enhances lipophilicity and may improve bioavailability. However, steric hindrance from the methyl group could affect reactivity .

Electronic and Reactivity Profiles

  • DFT Studies : For (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, FMOs indicate localized electron density on the imine and bromothiophene groups, while MESP maps reveal electrophilic regions at the bromine atoms. Reactivity descriptors (ionization energy, chemical hardness) suggest moderate nucleophilicity .
  • Fluorine Effects : The 2-fluoro substituent in N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline likely reduces electron density at the nitrogen, decreasing nucleophilicity but improving stability against oxidation .

Physicochemical Properties

  • Stability: The electron-withdrawing fluorine may enhance stability against metabolic degradation compared to non-fluorinated analogues .

Biological Activity

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by a review of diverse sources.

Chemical Structure and Properties

This compound features a brominated thiophene moiety linked to a fluorinated aniline structure. The presence of both electron-withdrawing and electron-donating groups influences its reactivity and biological interactions.

  • Molecular Formula : C11_{11}H9_{9}BrF1_{1}N
  • Molecular Weight : Approximately 282.20 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows for multiple types of interactions:

  • Hydrogen Bonding : The fluorine atom can participate in hydrogen bonding, enhancing affinity towards biological targets.
  • π-π Stacking : The aromatic systems can engage in π-π stacking interactions, which are crucial for binding to proteins and nucleic acids.

Anticancer Activity

Studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : Compounds with similar thiophene structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-87 MG (glioblastoma) .
  • Mechanistic Insights : The bromothiophene moiety may enhance the compound's ability to inhibit specific cancer-related pathways, potentially through enzyme inhibition or receptor modulation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Target Enzymes : Studies suggest that similar compounds can inhibit enzymes involved in cancer progression, such as topoisomerases and kinases .
  • Structure-Activity Relationship (SAR) : The presence of the brominated thiophene is believed to enhance binding affinity due to increased lipophilicity and electronic effects .

Study on Anticancer Properties

A recent study evaluated the anticancer effects of N-(3-bromothiophen-2-yl)methyl derivatives against multiple cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)
1MCF-715.4
2U-87 MG12.8
3A54918.6

These findings demonstrate the potential of these compounds as therapeutic agents in oncology .

Pharmacokinetics and Toxicity

The pharmacokinetic profile is crucial for understanding the therapeutic potential:

  • Absorption and Distribution : Preliminary studies indicate favorable absorption characteristics, with high permeability across biological membranes.
  • Toxicity Studies : Toxicological assessments are necessary to evaluate safety profiles, particularly regarding off-target effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or reductive amination. For NAS, bromothiophene derivatives (e.g., 3-bromothiophene-2-carboxaldehyde) can react with 2-fluoroaniline under basic conditions (e.g., K₂CO₃/DMF) at 80–100°C. Reductive amination using NaBH₄ or Pd/C-catalyzed hydrogenation may improve yields. Optimize stoichiometry (1:1.2 molar ratio of aldehyde to amine) and use inert atmospheres to minimize side reactions like oxidation .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Purify via column chromatography (silica gel, eluent gradient) or recrystallization (ethanol/water).

Q. What spectroscopic techniques are most effective for characterizing This compound, and how should data interpretation be approached?

  • Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for thiophene; δ 6.8–7.2 ppm for fluoroaniline). Fluorine coupling (³J ~8–12 Hz) splits signals in the thiophene region.
  • FTIR : Confirm C-Br (550–600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 314–316 for isotopic Br patterns).
    • Data Challenges : Overlapping signals in NMR due to aromaticity; use DEPT-135 or 2D-COSY for clarity .

Q. How can impurities or byproducts in the synthesis of This compound be identified and mitigated?

  • Common Byproducts : Bromide elimination products (e.g., thiophene-2-carbaldehyde) or dimerization adducts.
  • Mitigation : Use scavengers (e.g., molecular sieves for water-sensitive steps) or adjust reaction pH (neutral to mildly basic). LC-MS or GC-MS can detect low-level impurities (<0.5%) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the reactivity and regioselectivity of electrophilic substitution in This compound?

  • Approach : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density. The bromothiophene moiety directs electrophiles to the 5-position due to electron-withdrawing effects, while the fluoroaniline group activates the para position.
  • Validation : Compare calculated Fukui indices with experimental nitration or halogenation outcomes .

Q. How do solvent polarity and temperature influence the conformational stability of This compound?

  • Experimental Design : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ and CDCl₃ to study rotational barriers of the methylene bridge. Solvent polarity stabilizes planar conformations (ΔG‡ ~12–15 kcal/mol).
  • Implications : Conformational flexibility affects binding in biological assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

  • Case Study : Discrepancies in antimicrobial activity may arise from substituent positioning. Synthesize analogs with methoxy (electron-donating) or nitro (electron-withdrawing) groups at the thiophene 4-position. Use standardized MIC assays (e.g., broth microdilution) and control for lipophilicity (logP) .

Q. How can Hammett plots quantify substituent effects on the electronic properties of This compound derivatives?

  • Method : Measure pKa shifts in substituted analogs (e.g., -Cl, -OCH₃) via UV-Vis titration. Plot σ values against reaction rates (e.g., hydrolysis) to derive linear free-energy relationships (LFERs).
  • Application : Predict reactivity in catalytic systems (e.g., Suzuki coupling) .

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